Diethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
“Diethyl 2-(1,3-dioxoisoindolin-2-yl)malonate” is a chemical compound with the molecular formula C15H15NO6 and a molecular weight of 305.28 . It’s used for research purposes .
Synthesis Analysis
A series of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid have been synthesized by cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide .Molecular Structure Analysis
The molecular structure of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester was verified using Single-crystal XRD. N-H⋯O bonding stabilizes the molecular configuration, resulting in the formation of S (6) hydrogen-bonded loop .Chemical Reactions Analysis
The methyl anthranilate was produced by the esterification of anthranilic acid in an acidic medium. The phthaloyl-protected alanine was rendered by the fusion of alanine with phthalic anhydride at 150 °C, followed by coupling with the methyl anthranilate to furnish isoindole .Physical and Chemical Properties Analysis
“Diethyl 2-(1,3-dioxoisoindolin-2-yl)malonate” has a molecular weight of 305.28 and a molecular formula of C15H15NO6. It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Anti-inflammatory Applications
A series of novel compounds including Diethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate derivatives were synthesized and evaluated for their anti-inflammatory activity using both in vitro and in vivo models. These compounds demonstrated promising anti-inflammatory effects, which were further validated through molecular docking studies to understand their binding affinity towards human serum albumin (HSA). This research suggests potential therapeutic applications of these compounds in treating inflammation-related conditions (Nikalje, Hirani, & Nawle, 2015).
Anticancer Applications
In the search for effective treatments for colorectal cancer, derivatives of this compound were designed, synthesized, and evaluated for their anti-cancer activities. The compounds showed significant in vitro antiproliferative effects against colorectal cancer cell lines, suggesting their potential as therapeutic agents in managing colorectal cancer. The study highlights the importance of structural modification of this compound to enhance its anticancer efficacy, providing a foundation for future drug development (Ilyas et al., 2021).
Antimicrobial Applications
A novel series of structurally related compounds to this compound were synthesized and evaluated for their in vitro antibacterial, antifungal, antitubercular, and antimalarial activities. Some of these synthesized compounds showed promising antimicrobial activity against both gram-positive and gram-negative bacteria, with notable efficacy against Mycobacterium tuberculosis and Plasmodium falciparum. These findings indicate the potential of these derivatives as lead compounds for the development of new antimicrobial agents (Akhaja & Raval, 2013).
Mechanism of Action
Target of Action
It is known that compounds containing the indole nucleus, such as this one, can bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is likely that the compound interacts with its targets by binding to them, thereby modulating their activity . This interaction can result in changes to the target’s function, potentially leading to the observed biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that multiple pathways are impacted. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Based on the known biological activities of indole derivatives , it can be inferred that the compound may have effects such as reducing inflammation, inhibiting viral replication, suppressing cancer cell growth, preventing HIV infection, reducing oxidative stress, inhibiting microbial growth, treating tuberculosis, managing diabetes, combating malaria, and inhibiting cholinesterase activity .
Properties
IUPAC Name |
diethyl 5-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7S/c1-4-29-20(27)15-11(3)16(21(28)30-5-2)31-17(15)22-14(24)10-23-18(25)12-8-6-7-9-13(12)19(23)26/h6-9H,4-5,10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUVWUVAWALCTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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